2-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
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Overview
Description
2-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a morpholine moiety, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Propanoyl Group: The propanoyl group is introduced through an acylation reaction using propanoyl chloride in the presence of a base such as pyridine.
Formation of the Morpholine Moiety: The morpholine ring is synthesized via the reaction of diethanolamine with sulfuric acid.
Coupling of the Hydrazinecarbothioamide Group: The final step involves coupling the hydrazinecarbothioamide group with the previously synthesized intermediates under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Substitution: The hydrazinecarbothioamide group can undergo nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides.
Cyclization: Acidic or basic conditions.
Major Products
Reduction of Nitro Group: Amino derivatives.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
2-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar structure but lacks the morpholine and hydrazinecarbothioamide groups.
2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL CHLORIDE: Similar structure but lacks the morpholine and hydrazinecarbothioamide groups.
Uniqueness
2-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the morpholine and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H25N7O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C15H25N7O4S/c1-12(10-21-11-13(9-17-21)22(24)25)14(23)18-19-15(27)16-3-2-4-20-5-7-26-8-6-20/h9,11-12H,2-8,10H2,1H3,(H,18,23)(H2,16,19,27) |
InChI Key |
HHKACHOIEVFYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NNC(=S)NCCCN2CCOCC2 |
Origin of Product |
United States |
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